molecular formula C13H19BrClNO B1374550 3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219956-83-8

3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1374550
M. Wt: 320.65 g/mol
InChI Key: ZYFHLDUKCUOJAO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a bromo-ethylphenoxy group . The bromine atom is attached to the fourth carbon of the phenyl ring, and the ethyl group is attached to the second carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride include a molecular weight of 320.65 g/mol. Other specific properties such as melting point, boiling point, and solubility are not provided in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Sarbu et al. (2019) involved the synthesis of novel bromo-substituted derivatives involving pyrrolidine, a structure related to 3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride. These compounds were characterized using various spectroscopic methods, indicating their potential in chemical research and synthesis (Sarbu, Lungu, Sandu, Chirita, & Bahrin, 2019).

Biological and Antioxidant Activity

  • Li et al. (2012) discovered new nitrogen-containing bromophenols with potent radical scavenging activity, demonstrating the potential of bromophenol derivatives (similar to 3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride) in the development of natural antioxidants for food and pharmaceutical applications (Li, Li, Gloer, & Wang, 2012).

Inhibitory Effects in Biochemical Processes

Antimicrobial Properties

  • A study by Bogdanowicz et al. (2013) on pyrrolidine derivatives, structurally similar to 3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride, revealed significant antimicrobial activity against various bacteria, highlighting their potential in developing new antimicrobial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).

Safety And Hazards

The safety and hazards associated with 3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound .

properties

IUPAC Name

3-[(4-bromo-2-ethylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c1-2-11-7-12(14)3-4-13(11)16-9-10-5-6-15-8-10;/h3-4,7,10,15H,2,5-6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFHLDUKCUOJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride

CAS RN

1219956-83-8
Record name Pyrrolidine, 3-[(4-bromo-2-ethylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219956-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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